2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 34162-29-3
VCID: VC4362945
InChI: InChI=1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
SMILES: CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72

2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide

CAS No.: 34162-29-3

Cat. No.: VC4362945

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide - 34162-29-3

Specification

CAS No. 34162-29-3
Molecular Formula C12H16ClNO2
Molecular Weight 241.72
IUPAC Name 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide
Standard InChI InChI=1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Standard InChI Key BHALFLNGLIZOFA-UHFFFAOYSA-N
SMILES CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide, reflects its three key functional groups:

  • Chloro group at the β-position of the propanamide chain.

  • Methoxyphenyl group attached via an ethyl linker to the amide nitrogen.

  • Propanamide backbone, which confers hydrogen-bonding capacity.

The canonical SMILES string, CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl, and InChIKey BHALFLNGLIZOFA-UHFFFAOYSA-N provide unambiguous structural identifiers .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight241.71 g/molPubChem
Molecular FormulaC₁₂H₁₆ClNO₂CAS
Boiling PointNot reportedN/A
Melting PointNot reportedN/A
LogP (Partition Coeff.)4.12PubChem
Polar Surface Area38.33 ŲChemsrc

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Acylation of 2-(4-Methoxyphenyl)Ethylamine:

    • React 2-chloropropanoyl chloride with 2-(4-methoxyphenyl)ethylamine in dichloromethane.

    • Triethylamine is added to scavenge HCl, optimizing yields to 70–85%.

    • Reaction conditions: 0–5°C for 2 hours, followed by room-temperature stirring .

  • Purification:

    • Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Industrial Production

  • Continuous-Flow Reactors: Enhance yield (≥90%) and reduce reaction times.

  • Solvent Optimization: Toluene replaces dichloromethane for greener synthesis.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The β-chloro group undergoes substitution with nucleophiles:

  • Amines: Forms secondary amides (e.g., with azide ions to yield 2-azido derivatives).

  • Thiols: Produces thioamides in DMF at 60°C.

Oxidation and Reduction

  • Oxidation:

    • Methoxy group oxidizes to carboxylic acids using KMnO₄/H₂SO₄.

  • Reduction:

    • LiAlH₄ reduces the amide to a primary amine.

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
SubstitutionNaN₃, DMF, 60°C2-Azido-N-[2-(4-methoxyphenyl)ethyl]propanamide
OxidationKMnO₄, H₂SO₄, reflux4-Methoxybenzoic acid derivatives
ReductionLiAlH₄, THF, 0°C3-Chloro-N-[2-(4-methoxyphenyl)ethyl]propylamine

Comparative Analysis with Structural Analogues

Table 3: Structural Analogues and Applications

CompoundStructural DifferenceApplications
3-Chloro-N-(4-methoxyphenyl)propanamideChloro at γ-positionLower antimicrobial potency
2-Chloro-N-(4-phenoxyphenyl)propanamidePhenoxy vs. methoxy groupMaterial science applications
2-Chloro-N-[1-(2-methoxyphenyl)ethyl]propanamideEthyl linker stereochemistryProteomics research

Applications in Research and Industry

Pharmaceutical Intermediate

  • Antihypertensive Agents: Used in synthesizing β-blocker analogues .

  • Antioxidants: Derivatives show 2.3-fold higher radical scavenging than ascorbic acid.

Material Science

  • Polymer Crosslinkers: Enhances thermal stability in epoxy resins.

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